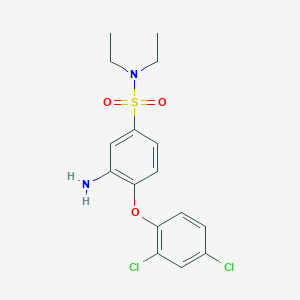![molecular formula C17H24N4O B2985001 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one CAS No. 1170059-74-1](/img/structure/B2985001.png)
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzimidazole group, a piperazine group, and a ketone group. Benzimidazole is a type of organic compound that is a fusion of benzene and imidazole . It is a heterocyclic aromatic organic compound that is important in a variety of biological and industrial applications .
Molecular Structure Analysis
The benzimidazole group is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The piperazine group is a six-membered ring containing two nitrogen atoms . The ketone group consists of a carbonyl group (C=O) attached to two other carbon atoms.Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions, including acting as ligands in coordination chemistry . Piperazines can act as bases, forming salts with acids .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific substituents and their positions on the benzimidazole and piperazine rings. In general, benzimidazoles are white or colorless solids that are highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A considerable amount of research has been dedicated to synthesizing and characterizing derivatives of this compound. For instance, Ahmed et al. (2017) synthesized a novel set of compounds with anti-inflammatory activity through the nucleophilic addition of benzoyl isothiocyanate and evaluated their effects using in-vitro and in-vivo methods, revealing moderate to significant anti-inflammatory properties for certain derivatives (Ahmed, Molvi, & Khan, 2017). Similarly, Mekky and Sanad (2020) prepared novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, showing potent antibacterial and biofilm inhibition activities, particularly against MRSA and VRE strains (Mekky & Sanad, 2020).
Biological Activities
The biological activities of these compounds extend to various areas, including antimicrobial and anticancer properties. Patel et al. (2019) synthesized derivatives exhibiting anti-inflammatory properties through in-vivo methods, identifying specific compounds as potent in the series (Patel, Karkhanis, & Patel, 2019). Naidu et al. (2016) focused on anti-tubercular activity, evaluating synthesized derivatives against Mycobacterium tuberculosis strains, with some compounds showing promising results (Naidu et al., 2016).
Molecular Docking and Synthesis
Research also delves into molecular docking and synthesis to understand the interaction mechanisms and improve the efficacy of these compounds. Boddu et al. (2018) synthesized a series of derivatives and evaluated them for anticancer activity against several human cancer cell lines, supported by molecular docking studies to understand their interaction with specific proteins (Boddu et al., 2018).
Antimicrobial and Antitumor Activities
Further studies, such as those by Gan et al. (2010) and Mustafa et al. (2011), have focused on synthesizing azole-containing piperazine derivatives and N1-(coumarin-7-yl)amidrazones, respectively, showing significant antimicrobial and antitumor activities (Gan et al., 2010), (Mustafa et al., 2011).
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with various enzymes and proteins due to their unique chemical structure . For instance, some imidazole derivatives have been found to inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Given the broad range of biological activities of imidazole derivatives, it can be inferred that this compound could potentially have a variety of effects at the molecular and cellular level .
Direcciones Futuras
The future directions for research on this compound would likely involve exploring its potential biological activities and optimizing its synthesis for industrial applications. Given the wide range of activities exhibited by benzimidazole derivatives, there could be many potential applications to explore .
Propiedades
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-13(2)11-17(22)21-9-7-20(8-10-21)12-16-18-14-5-3-4-6-15(14)19-16/h3-6,13H,7-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIRJERHFMJNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2984918.png)
![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2984921.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2984924.png)
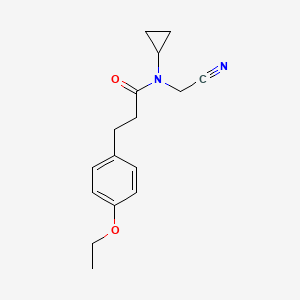


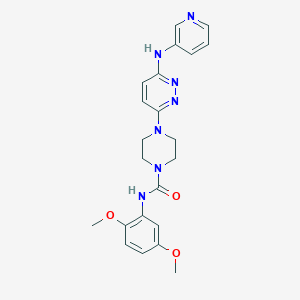
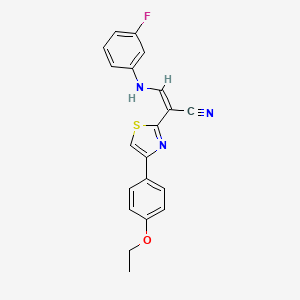
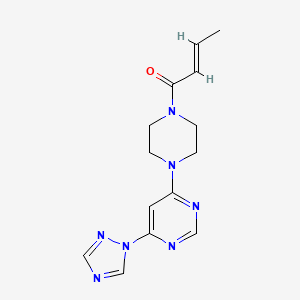

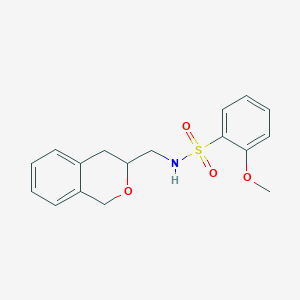
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2984939.png)
![1-[2-Hydroxy-3-(4-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2984940.png)
